Scientific Field: Medicinal Chemistry
Application Summary: A series of novel indene-derived retinoic acid receptor α (RARα) agonists have been designed and synthesized.
Methods of Application: The use of receptor binding, cell proliferation and cell differentiation assays demonstrated that most of these compounds exhibited moderate RARα binding activity and potent antiproliferative activity.
7-Bromo-2-methyl-1H-indene is an organic compound belonging to the class of indenes. Indenes are hydrocarbons with a three-membered ring fused to a benzene ring. Information on the natural occurrence or specific origin of 7-Bromo-2-methyl-1H-indene is currently limited. However, its structure suggests it could potentially be synthesized from indene or related compounds through halogenation and methylation reactions []. The significance of 7-Bromo-2-methyl-1H-indene in scientific research is not yet well-established.
The key feature of 7-Bromo-2-methyl-1H-indene is its bicyclic structure. It consists of a benzene ring fused to a cyclopropane ring (three-membered ring) with a bromine atom attached at the 7th position of the indene ring and a methyl group at the 2nd position [, ]. This structure suggests potential for aromatic character due to the presence of the benzene ring, along with some degree of strain due to the cyclopropane ring. The presence of the bromine atom can influence reactivity through its electron-withdrawing nature.
Data on the specific physical and chemical properties of 7-Bromo-2-methyl-1H-indene is scarce. However, based on similar indenes, it can be predicted to be a colorless to light yellow liquid at room temperature with a boiling point likely above 200°C. Its lipophilicity (affinity for fats) might be moderate due to the presence of the aromatic ring and the alkyl group [].
Research on the biological activity of 7-Bromo-2-methyl-1H-indene is limited but suggests potential applications in medicinal chemistry. It has been identified as a precursor for synthesizing novel retinoic acid receptor α agonists, which exhibit moderate binding activity and antiproliferative effects in cell proliferation assays. These findings indicate that compounds derived from 7-Bromo-2-methyl-1H-indene may have therapeutic potential in cancer treatment .
There are several methods reported for synthesizing 7-Bromo-2-methyl-1H-indene:
text2-Methylindene + Br2 → 7-Bromo-2-methyl-1H-indene
7-Bromo-2-methyl-1H-indene serves as a valuable reagent in organic synthesis and medicinal chemistry. Its applications include:
Interaction studies involving 7-Bromo-2-methyl-1H-indene primarily focus on its role as a ligand for retinoic acid receptors. The binding affinity and biological activity have been evaluated through receptor binding assays and cell differentiation studies, indicating its potential role in modulating cellular processes relevant to cancer biology .
Several compounds share structural similarities with 7-Bromo-2-methyl-1H-indene. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Indene | Parent compound; lacks halogen and methyl groups | Basic structural unit with no substituents |
7-Bromoindene | Similar bromination but lacks methyl group | Less lipophilic than 7-Bromo-2-methyl-1H-indene |
2-Methylindene | Methylated version of indene | Lacks halogen; different reactivity profile |
4-Bromo-6-chloroindane | Contains both bromine and chlorine | More complex substitution pattern |
The uniqueness of 7-Bromo-2-methyl-1H-indene lies in its specific combination of a bromine atom at the 7th position and a methyl group at the 2nd position, which influences its reactivity and potential biological activity compared to other similar compounds.